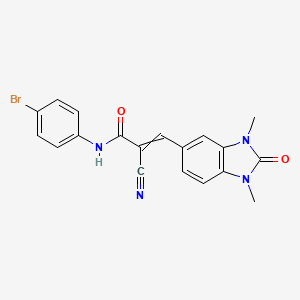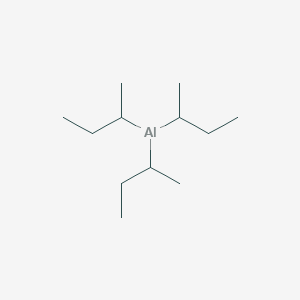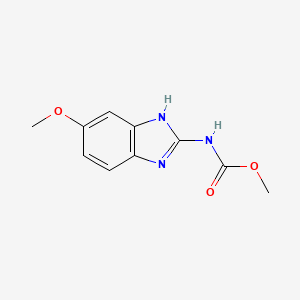![molecular formula C9H22N2O2 B14724851 3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) CAS No. 13438-35-2](/img/structure/B14724851.png)
3,3'-[Propane-1,2-diylbis(oxy)]di(propan-1-amine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) is an organic compound characterized by the presence of two propan-1-amine groups connected via a propane-1,2-diylbis(oxy) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) typically involves the reaction of propane-1,2-diol with propan-1-amine under controlled conditions. The reaction is facilitated by the presence of a catalyst, often an acid or base, to promote the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) may involve large-scale reactors and continuous flow processes. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The amine groups in the compound can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides, with the reactions carried out in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can produce a variety of substituted amines.
Applications De Recherche Scientifique
3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) involves its interaction with specific molecular targets and pathways. The amine groups in the compound can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-[Ethane-1,2-diylbis(oxy)]di(propan-1-amine): Similar in structure but with an ethane linkage instead of propane.
3,3’-[Butane-1,4-diylbis(oxy)]di(propan-1-amine): Contains a butane linkage, leading to different chemical properties and reactivity.
Uniqueness
3,3’-[Propane-1,2-diylbis(oxy)]di(propan-1-amine) is unique due to its specific propane-1,2-diylbis(oxy) linkage, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
13438-35-2 |
|---|---|
Formule moléculaire |
C9H22N2O2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
3-[2-(3-aminopropoxy)propoxy]propan-1-amine |
InChI |
InChI=1S/C9H22N2O2/c1-9(13-7-3-5-11)8-12-6-2-4-10/h9H,2-8,10-11H2,1H3 |
Clé InChI |
DHJFZSHNZFNGOV-UHFFFAOYSA-N |
SMILES canonique |
CC(COCCCN)OCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Ethyl 4-[2-hydroxy-3-(3-methylpiperidin-1-yl)propyl]piperazine-1-carboxylate](/img/structure/B14724798.png)
![1-[1-(3-Methylbutoxy)ethoxy]pentane](/img/structure/B14724812.png)


![2-[2-(4-Methoxyphenyl)ethyl]-2,4-dimethyl-1,3-dioxane](/img/structure/B14724839.png)
![Ethyl 1-(4-oxo-5-{[1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]methylidene}-4,5-dihydro-1,3-thiazol-2-yl)piperidine-4-carboxylate](/img/structure/B14724840.png)


![Pyridazino[4,3-c]pyridazine](/img/structure/B14724859.png)

